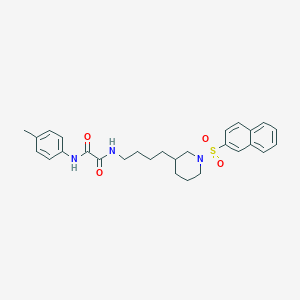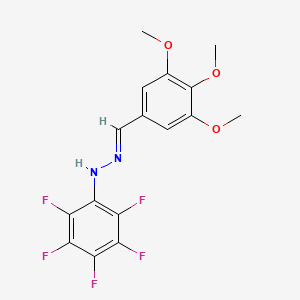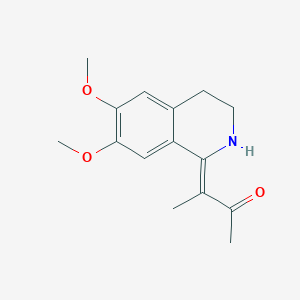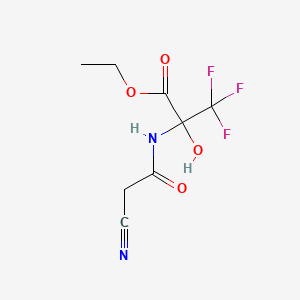methanone](/img/structure/B11524038.png)
[1-(4-chlorophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl](3,4-dichlorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-2-(3,4-dichlorobenzoyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole is a complex organic compound that belongs to the class of pyridoindoles This compound is characterized by the presence of a pyridoindole core structure, substituted with chlorophenyl and dichlorobenzoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-2-(3,4-dichlorobenzoyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridoindole core, followed by the introduction of the chlorophenyl and dichlorobenzoyl groups through electrophilic aromatic substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-2-(3,4-dichlorobenzoyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under conditions that may include acidic or basic environments and elevated temperatures.
Major Products
The major products formed from these reactions include various substituted pyridoindoles, which can exhibit different physical and chemical properties depending on the nature of the substituents.
Scientific Research Applications
1-(4-Chlorophenyl)-2-(3,4-dichlorobenzoyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-2-(3,4-dichlorobenzoyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in cellular signaling pathways. This modulation can result in various biological effects, including inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)-4-(3,4-dichlorobenzoyl)piperazine: This compound shares structural similarities but differs in the core structure, which is a piperazine ring instead of a pyridoindole ring.
1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone: This compound has a different core structure and functional groups, leading to distinct chemical and biological properties.
Uniqueness
1-(4-Chlorophenyl)-2-(3,4-dichlorobenzoyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole is unique due to its specific combination of substituents and the pyridoindole core. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C24H17Cl3N2O |
|---|---|
Molecular Weight |
455.8 g/mol |
IUPAC Name |
[1-(4-chlorophenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-(3,4-dichlorophenyl)methanone |
InChI |
InChI=1S/C24H17Cl3N2O/c25-16-8-5-14(6-9-16)23-22-18(17-3-1-2-4-21(17)28-22)11-12-29(23)24(30)15-7-10-19(26)20(27)13-15/h1-10,13,23,28H,11-12H2 |
InChI Key |
NZQNWGPVQANWGK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(C2=C1C3=CC=CC=C3N2)C4=CC=C(C=C4)Cl)C(=O)C5=CC(=C(C=C5)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 6-bromo-5-hydroxy-1-phenyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate](/img/structure/B11523956.png)
![2-[(E)-(hydroxyimino)(phenyl)methyl]-3,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11523962.png)
![4-tert-butyl-N-(2-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B11523971.png)
![(3Z)-4-bromo-3-[(4-fluorophenyl)imino]-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11523974.png)





![3-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-1-(4-bromophenyl)pyrrolidine-2,5-dione](/img/structure/B11524008.png)
![Methyl [2-(benzylsulfinyl)-4,6-dinitrophenyl]acetate](/img/structure/B11524011.png)
![N-[(5Z)-5-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide](/img/structure/B11524028.png)
![5,5'-benzene-1,4-diylbis[1-(2-methylphenyl)-1H-tetrazole]](/img/structure/B11524030.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide](/img/structure/B11524036.png)
